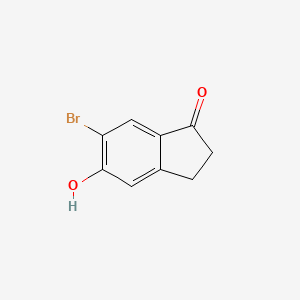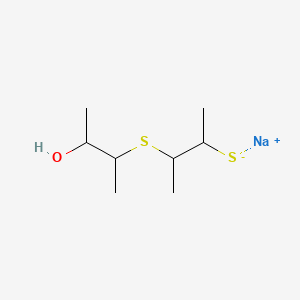
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is a chemical compound with a complex structure that includes both hydroxyl and thiol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt typically involves the reaction of 3-hydroxy-2-butylthiol with 2-butanethiol in the presence of a sodium base. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction. The resulting product is then purified through various techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiol groups are regenerated.
Substitution: Various substituted thiol derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a model compound for thiol-based biochemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt exerts its effects involves its ability to participate in redox reactions. The thiol groups can undergo oxidation and reduction, making the compound a versatile agent in various chemical processes. The molecular targets and pathways involved include interactions with other thiol-containing molecules and enzymes that facilitate redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanethiol: A simpler thiol compound with similar reactivity but lacking the hydroxyl group.
3-Methyl-2-butanethiol: Another thiol compound with a different alkyl group, used in similar applications.
Uniqueness
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications that require both nucleophilic and redox capabilities.
Propiedades
Número CAS |
67801-35-8 |
|---|---|
Fórmula molecular |
C8H17NaOS2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
sodium;3-(3-hydroxybutan-2-ylsulfanyl)butane-2-thiolate |
InChI |
InChI=1S/C8H18OS2.Na/c1-5(9)7(3)11-8(4)6(2)10;/h5-10H,1-4H3;/q;+1/p-1 |
Clave InChI |
NOPPVMNVQAVKKJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C)SC(C)C(C)[S-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
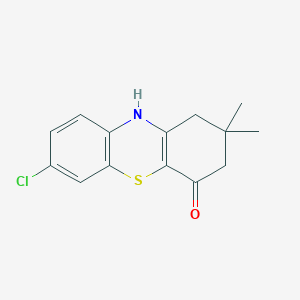
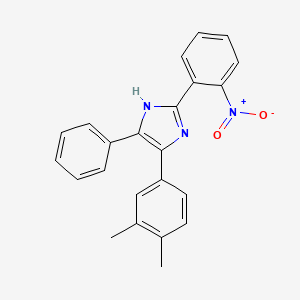
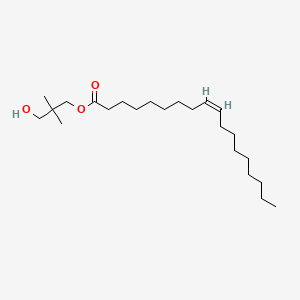
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)



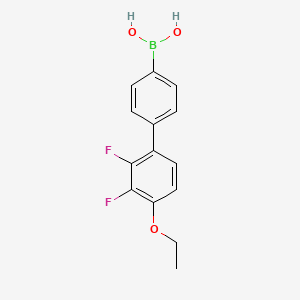
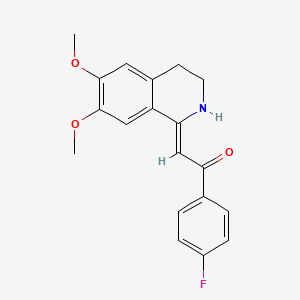
![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
